Product packaging for 4-Bromo-2-(dimethylamino)benzonitrile(Cat. No.:CAS No. 1365272-41-8)

4-Bromo-2-(dimethylamino)benzonitrile

Cat. No.: B577804
CAS No.: 1365272-41-8
M. Wt: 225.089
InChI Key: PCXINOFREHRZRL-UHFFFAOYSA-N
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Description

4-Bromo-2-(dimethylamino)benzonitrile (CAS 1365272-41-8) is an aromatic organic compound with the molecular formula C9H9BrN2 and a molecular weight of 225.09 . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and materials science research. Its molecular structure incorporates both a bromo substituent and a dimethylamino functional group on a benzonitrile core, making it a versatile precursor for further chemical transformations . The bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann-type reactions, enabling the formation of new carbon-carbon bonds . This is exemplified by its use as a starting material in the synthesis of 4-(dimethylamino)benzonitrile (DMABN), a prototypical molecule for studying intramolecular charge transfer using ultraviolet femtosecond stimulated Raman spectroscopy . For research purposes only. This product is not intended for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B577804 4-Bromo-2-(dimethylamino)benzonitrile CAS No. 1365272-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(dimethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12(2)9-5-8(10)4-3-7(9)6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXINOFREHRZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742896
Record name 4-Bromo-2-(dimethylamino)benzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID40742896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-41-8
Record name 4-Bromo-2-(dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Design for 4 Bromo 2 Dimethylamino Benzonitrile

Retrosynthetic Analysis and Precursor Selection for Targeted Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Bromo-2-(dimethylamino)benzonitrile, several logical disconnections can be proposed, leading to different synthetic strategies.

The three primary bond disconnections are at the Carbon-Bromine (C-Br), the Carbon-Nitrogen (C-N) of the dimethylamino group, and the Carbon-Nitrile (C-CN) bonds.

C-Br Disconnection: This disconnection points to an electrophilic aromatic substitution (EAS) reaction, specifically a bromination. The precursor would be 2-(dimethylamino)benzonitrile (B1330531) . This is a highly viable route, as the strong electron-donating dimethylamino group is an ortho-, para-director, and with the ortho position blocked, it will strongly direct the incoming bromine electrophile to the desired para position (C4).

C-N Disconnection: This suggests introducing the dimethylamino group onto a pre-functionalized ring. This can be achieved either through the methylation of a primary amine or via a nucleophilic substitution reaction.

Disconnecting the two methyl groups leads to 4-bromo-2-aminobenzonitrile as the key precursor. Subsequent N,N-dimethylation would yield the final product.

Disconnecting the entire dimethylamino group suggests a nucleophilic aromatic substitution (SNAr) reaction where dimethylamine (B145610) acts as a nucleophile. A suitable precursor would be a molecule like 4-bromo-2-fluorobenzonitrile , where the fluorine atom is a good leaving group activated by the electron-withdrawing nitrile group.

C-CN Disconnection: This approach focuses on forming the nitrile group as a late-stage step. A common method for this is the Sandmeyer reaction, which would start from the corresponding aniline (B41778), 5-bromo-2-(dimethylamino)aniline . This aniline would be converted to a diazonium salt and then treated with a cyanide salt. Another route involves the dehydration of the corresponding primary amide, 4-bromo-2-(dimethylamino)benzamide .

Exploration of Classical and Contemporary Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be designed and executed. These routes leverage well-established and modern organic chemistry reactions to install the required functional groups with high selectivity.

The most direct approach to this compound is the electrophilic bromination of 2-(dimethylamino)benzonitrile. The dimethylamino group (-N(CH₃)₂) is a potent activating and ortho-, para-directing group for electrophilic aromatic substitution. Since the position ortho to the dimethylamino group is already substituted with the nitrile, the incoming electrophile is predominantly directed to the para position (C4).

The reaction is typically performed using molecular bromine (Br₂) as the brominating agent in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that attacks the electron-rich benzene (B151609) ring. Control of reaction conditions is crucial to ensure high regioselectivity and minimize side products.

ParameterConditionPurpose/Comment
Substrate 2-(Dimethylamino)benzonitrileThe electron-donating -N(CH₃)₂ group activates the ring.
Reagent Bromine (Br₂)Source of the electrophile.
Catalyst Iron(III) bromide (FeBr₃) (10–15 mol%)Generates the Br⁺ electrophile.
Solvent Dichloromethane (B109758) (DCM) or ChloroformInert solvent for the reaction.
Temperature 0–25°CLower temperatures help control selectivity and prevent side reactions.
Reaction Time 4–6 hoursTypical duration for completion.
Typical Yield 65–75%Yields can be affected by byproduct formation.

This interactive table summarizes typical conditions for the direct bromination route.

The primary challenge in this method is preventing di-bromination, which can occur if an excess of bromine is used or if the reaction temperature is too high.

An alternative strategy involves constructing the dimethylamino group on a pre-brominated scaffold. This is most commonly achieved by the N,N-dimethylation of 4-bromo-2-aminobenzonitrile.

ParameterConditionPurpose/Comment
Substrate 4-bromo-2-aminobenzonitrilePrecursor with the bromo and nitrile groups in place.
Reagent Dimethyl sulfate (B86663) ((CH₃O)₂SO₂) (2.2 equiv.)Methylating agent.
Base Sodium hydroxide (B78521) (NaOH) (3 equiv.)Deprotonates the amine, facilitating nucleophilic attack.
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Common polar aprotic solvents for this transformation.
Temperature 60°CElevated temperature to drive the reaction to completion.
Reaction Time 12 hoursTypical duration for full dimethylation.
Typical Yield 70–85% (for the dimethylation step)Generally a high-yielding reaction.

This interactive table outlines the conditions for the dimethylation of 4-bromo-2-aminobenzonitrile.

A more contemporary, though less commonly cited for this specific molecule, amination technique is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction could theoretically couple dimethylamine with a precursor like 2-bromo-4-chlorobenzonitrile, offering an alternative route for C-N bond formation.

Synthesizing the nitrile group as the final or penultimate step provides another set of strategic options.

Sandmeyer Reaction: This classical reaction transforms an aryl amine into an aryl nitrile. The synthesis would begin with 5-bromo-2-(dimethylamino)aniline . This starting material is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5°C) to form a stable diazonium salt. chemicalbook.com This intermediate is then added to a solution of a copper(I) cyanide, which displaces the diazonium group with a nitrile group, yielding the target product. chemicalbook.com This method is robust and widely applicable for introducing nitriles onto an aromatic ring.

Dehydration of Amides: An alternative route involves the dehydration of a primary amide. The precursor, 4-bromo-2-(dimethylamino)benzamide , can be synthesized from the corresponding carboxylic acid or acid chloride. The amide is then treated with a strong dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) to eliminate water and form the nitrile.

Ammoxidation of a Methyl Group: For industrial-scale synthesis, the catalytic ammoxidation of a toluene (B28343) derivative can be an efficient route. This would involve reacting 4-bromo-2-(dimethylamino)toluene with ammonia (B1221849) and oxygen over a specialized catalyst at high temperatures to directly convert the methyl group into a nitrile. google.com

The order in which functional groups are introduced is a critical strategic decision. For instance, consider the two main pathways:

Route A: 2-Aminobenzonitrile → Bromination → Dimethylation → Final Product

Route B: 2-(Dimethylamino)benzonitrile → Bromination → Final Product

In more complex syntheses involving additional reactive sites on the molecule, orthogonal protecting groups would be essential. These are protecting groups that can be removed under distinct conditions without affecting each other. For example, if a hydroxyl group were also present on the ring, it could be protected as a silyl (B83357) ether (removable with fluoride) while the amino group is protected as a carbamate (B1207046) (removable with acid). This strategy allows for selective reactions at different parts of the molecule, although for the direct synthesis of this compound, such protection is generally not required.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is key to maximizing product yield and purity while minimizing costs and environmental impact. For any given synthetic step, several parameters can be systematically varied. scielo.brresearchgate.net

For the direct bromination of 2-(dimethylamino)benzonitrile, optimization focuses on:

Stoichiometry: Using a slight excess of bromine (e.g., 1.1 equivalents) can drive the reaction to completion, but a larger excess (>1.2 equivalents) increases the risk of di-bromination.

Temperature: Keeping the temperature low (0-5°C) enhances the regioselectivity and reduces the rate of competing side reactions.

Catalyst Loading: The amount of Lewis acid catalyst can be tuned to find the optimal balance between reaction rate and cost.

The table below illustrates how varying a single parameter can influence the outcome of a reaction, using the direct bromination as a hypothetical example for optimization.

Parameter VariedCondition AOutcome ACondition BOutcome B
Temperature 0°C75% Yield, >98% Purity40°C70% Yield, Purity reduced by di-bromo byproduct
Solvent Dichloromethane75% YieldAcetonitrile (B52724)Potential for improved selectivity and "greener" process scielo.br
Catalyst FeBr₃75% YieldNo CatalystNo significant reaction
Bromine Equiv. 1.1 eq75% Yield, high purity1.5 eqIncreased formation of di-brominated product

This interactive table demonstrates the effect of optimizing reaction conditions.

Systematic screening of solvents, catalysts, bases, temperatures, and reaction times is a standard practice in process chemistry to develop a robust, efficient, and scalable synthesis for valuable chemical intermediates like this compound. scielo.br

Development of Sustainable and Green Chemistry Protocols for Synthesis

The industrial synthesis of fine chemicals and pharmaceutical intermediates like this compound is increasingly scrutinized through the lens of green and sustainable chemistry. Traditional synthetic routes, while effective, often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, leading to significant environmental impact and waste generation. Consequently, research efforts are being directed towards the development of more ecologically benign and economically viable synthetic protocols. While specific green chemistry protocols for the synthesis of this compound are not extensively documented in dedicated literature, the principles of green chemistry can be applied to its synthetic precursors to envision a more sustainable manufacturing process.

The development of such protocols focuses on key areas of improvement, including the use of safer reagents and solvents, the implementation of catalytic systems to replace stoichiometric reagents, and the adoption of advanced process technologies like flow chemistry. These approaches aim to enhance atom economy, reduce waste, and minimize energy consumption.

Greener Approaches to Aromatic Bromination

A crucial step in the synthesis of this compound involves the regioselective bromination of an activated aromatic ring. Conventional methods often employ molecular bromine (Br₂), a toxic and hazardous reagent. Modern sustainable alternatives focus on replacing Br₂ with safer bromine sources and employing catalytic systems.

One promising strategy is aerobic oxidative bromination , which utilizes a bromide salt, such as sodium bromide (NaBr) or hydrobromic acid (HBr), in the presence of an oxidant and a catalyst. nih.govacs.org Molecular oxygen (from air) is the ideal green oxidant, producing water as the only byproduct. acs.org For instance, systems using an ionic liquid catalyst like [C₄Py]NO₃ can facilitate the bromination of various aromatic compounds with controllable chemoselectivity. nih.gov Another approach involves the in-situ generation of the brominating agent. Continuous flow reactors offer a safe and sustainable alternative by generating hazardous reagents like Br₂ or KOBr in situ from NaOCl and HBr or KBr, immediately consuming them in the reaction stream. nih.gov This method avoids the storage and handling of large quantities of toxic bromine. nih.gov

Solid brominating agents also present a greener alternative. Reagents like tribromoisocyanuric acid (TBCA) can efficiently and regioselectively brominate activated aromatic compounds in environmentally benign solvents like methanol (B129727) or even water at room temperature. researchgate.net An eco-friendly brominating reagent composed of a bromide-bromate couple has also been developed, which performs brominations in an aqueous medium, yielding only sodium chloride as a benign waste product. chemindigest.com

The table below outlines a comparative analysis of traditional versus potential green bromination methods applicable to the synthesis of precursors for this compound.

Parameter Traditional Method (e.g., Br₂/FeBr₃) Potential Green Method (Aerobic Bromination) Potential Green Method (Flow Chemistry) Potential Green Method (Solid Reagent)
Brominating Agent Molecular Bromine (Br₂)HBr or NaBrIn-situ generated Br₂ from HBr/NaOClTribromoisocyanuric acid (TBCA)
Solvent Dichloromethane (DCM), other chlorinated solventsAcetic Acid, or potentially greener solventsWide variety of solvents based on solubilityMethanol, Water
Catalyst/Promoter Lewis Acid (e.g., FeBr₃)Ionic Liquid (e.g., [C₄Py]NO₃)None required beyond initiatorNone required
Oxidant NoneMolecular Oxygen (Air)Sodium Hypochlorite (NaOCl)None
Byproducts HBr, metallic wasteWaterNaCl, WaterIsocyanuric acid (recyclable)
Safety/Handling High (Toxic, corrosive Br₂)Moderate (HBr is corrosive)High (In-situ generation improves safety)High (Stable solid reagent)
Green Aspect Poor atom economy, hazardous reagentUse of air as oxidant, catalyticEnhanced safety, reduced wasteSafer reagent, green solvents

Sustainable N-Dimethylation Strategies

The introduction of the dimethylamino group is another key transformation. Traditional methods often rely on toxic and hazardous methylating agents like methyl iodide. nih.gov Green chemistry seeks to replace these with safer, more atom-economical alternatives.

Dimethyl carbonate (DMC) is a prime example of a green methylating agent. It is non-toxic and its reaction only produces methanol and carbon dioxide as byproducts under certain conditions. The N-methylation of functionalized anilines has been successfully achieved using DMC in the presence of a NaY faujasite zeolite catalyst, which can promote high chemoselectivity for mono-methylation at moderate temperatures (90 °C). acs.org While this points to mono-methylation, further development could optimize for di-methylation.

Catalytic routes using C1 sources like formaldehyde (B43269) or methanol are also at the forefront of sustainable N-dimethylation. Heterogeneous catalysts, such as ruthenium nanoparticles on carbon (Ru/C), can effectively catalyze the N-dimethylation of various amines using formaldehyde as the carbon source and molecular hydrogen (H₂) as a green reducing agent. nih.govacs.org Another advanced approach is the hydrogen autotransfer (or borrowing hydrogen) methodology. Using this method, an alcohol like methanol can serve as the alkylating agent. Cyclometalated ruthenium complexes have been shown to effectively catalyze the N-methylation of anilines with methanol at mild temperatures (60 °C), with water being the sole stoichiometric byproduct. rsc.org

The table below compares traditional N-dimethylation with potential green alternatives for the synthesis of this compound from a 4-bromo-2-aminobenzonitrile precursor.

Parameter Traditional Method (e.g., Methyl Iodide) Potential Green Method (DMC) Potential Green Method (Formaldehyde/H₂) Potential Green Method (Methanol Autotransfer)
Methylating Agent Methyl Iodide (CH₃I)Dimethyl Carbonate (DMC)Formaldehyde (CH₂O)Methanol (CH₃OH)
Solvent Aprotic polar solvents (e.g., DMF, Acetonitrile)DMC can act as solvent and reagentVarious, potentially green solventsMethanol can act as solvent and reagent
Catalyst/Promoter Stoichiometric base (e.g., K₂CO₃)Zeolite (e.g., NaY faujasite)Heterogeneous catalyst (e.g., Ru/C)Homogeneous catalyst (e.g., Ru-complex)
Byproducts Iodide saltsCO₂, MethanolWaterWater
Safety/Handling High (Toxic, carcinogenic reagent)High (Non-toxic reagent)Moderate (Formaldehyde is toxic)High (Methanol is toxic but less so than CH₃I)
Green Aspect Toxic reagent, poor atom economyGreen reagent, high atom economyCatalytic, high atom economyHigh atom economy, water as byproduct

By integrating these greener bromination and N-dimethylation methodologies, a more sustainable and environmentally responsible synthetic route for this compound can be designed and implemented, aligning with the modern demands of the chemical industry.

Mechanistic Organic Chemistry: Reactivity and Transformation Pathways of 4 Bromo 2 Dimethylamino Benzonitrile

Investigations into the Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond is a key site for synthetic modification, primarily through transition metal-catalyzed reactions, although its susceptibility to nucleophilic attack is also considered.

4-Bromo-2-(dimethylamino)benzonitrile is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in constructing carbon-carbon and carbon-nitrogen bonds. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org Given the structure of this compound, it readily participates in Suzuki couplings to produce a variety of substituted 2-(dimethylamino)benzonitrile (B1330531) derivatives. researchgate.netorganic-chemistry.org

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner Catalyst System Base Solvent Typical Yield
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene (B28343)/Water Good to Excellent
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane High
Pyridine-3-boronic acid Pd₂(dba)₃ / P(t-Bu)₃ Cs₂CO₃ THF Good

Sonogashira Coupling: This method facilitates the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. organic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgresearchgate.net The dimethylamino group does not hinder this transformation, allowing for the synthesis of various alkynylbenzonitrile compounds. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne. nih.gov

Interactive Table: Common Catalytic Systems for Sonogashira Coupling

Alkyne Partner Catalyst System Base Solvent Conditions
Phenylacetylene PdCl₂(PPh₃)₂ / CuI Triethylamine Toluene Room Temp
Trimethylsilylacetylene Pd(PPh₃)₄ / CuI Diisopropylamine THF 50 °C
1-Hexyne [DTBNpP]Pd(crotyl)Cl TMP DMSO Room Temp (Cu-free)

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of amines under relatively mild conditions. chemrxiv.orgorganic-chemistry.org this compound can be coupled with various amines to generate N-aryl derivatives, which are prevalent in pharmaceuticals and materials science. nih.gov

Interactive Table: Buchwald-Hartwig Amination Parameters

Amine Partner Palladium Precatalyst Ligand Base Solvent
Aniline (B41778) Pd₂(dba)₃ BINAP NaOt-Bu Toluene
Morpholine Pd(OAc)₂ XPhos K₃PO₄ Dioxane
Benzylamine (B48309) [Pd(allyl)Cl]₂ RuPhos LiHMDS THF

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The stability of this intermediate is crucial for the reaction to occur.

For SNAr to be efficient, the aromatic ring must be activated by potent electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com These EWGs delocalize the negative charge of the Meisenheimer complex, lowering the activation energy of the first, rate-determining step. youtube.com

In the case of this compound, the structural features are unfavorable for a conventional SNAr reaction.

Electron-Donating Group: The powerful electron-donating dimethylamino group is located ortho to the bromine atom. This group increases electron density on the aromatic ring, which repels the incoming nucleophile and destabilizes the negatively charged Meisenheimer complex that would form.

Position of Withdrawing Group: While the cyano group is electron-withdrawing, it is positioned meta to the bromine atom. A meta-EWG does not participate in the resonance stabilization of the negative charge on the carbon bearing the leaving group, providing only a weak inductive stabilizing effect. youtube.com

Due to the dominant deactivating effect of the ortho-dimethylamino group towards nucleophilic attack, SNAr pathways on this compound are highly disfavored and would require extremely harsh reaction conditions, if they proceed at all. Kinetic studies of SNAr reactions typically focus on highly activated substrates, such as dinitro- or trinitro-substituted aryl halides, where the formation and stability of the Meisenheimer complex are well-supported. nih.govnih.govmendeley.com

Reactions Involving the Dimethylamino Functionality

The dimethylamino group is a strong activating group that significantly influences the reactivity of the aromatic ring and can also participate in reactions centered on the nitrogen atom.

The outcome of electrophilic aromatic substitution (EAS) on a polysubstituted benzene (B151609) ring is determined by the combined electronic and steric effects of the existing substituents. For this compound, the directing effects are as follows:

-N(CH₃)₂ (Dimethylamino): A very strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. unizin.org

-Br (Bromo): A deactivating group due to its inductive electron withdrawal, but an ortho, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate (arenium ion). libretexts.org

-CN (Cyano): A strong deactivating group and a meta-director due to both strong inductive and resonance electron withdrawal. ucsb.edu

In the competition between these groups, the powerful activating and directing effect of the dimethylamino group dominates. unizin.org It strongly directs incoming electrophiles to the positions ortho and para to itself.

The position para to the -N(CH₃)₂ group is occupied by the bromine atom.

One position ortho to the -N(CH₃)₂ group is occupied by the cyano group.

The remaining open position that is ortho to the -N(CH₃)₂ group is C3.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C3 position, which is also meta to the deactivating cyano group and ortho to the deactivating bromo group, aligning with the directing preferences of all substituents.

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it susceptible to reactions with electrophiles and oxidizing agents.

Oxidation: The oxidation of N,N-dimethylaniline derivatives has been studied extensively. The reaction can proceed through an initial one-electron oxidation to form a radical cation. mdpi.com Depending on the oxidant and reaction conditions, this can lead to several products. Common outcomes include N-demethylation to yield the corresponding N-methylaniline derivative and formaldehyde (B43269), or the formation of an N-oxide. nih.govcdnsciencepub.com In some cases, coupling reactions can occur, such as the tail-to-tail coupling to form N,N,N′,N′-tetramethylbenzidine derivatives. researchgate.net

N-Alkylation: The dimethylamino group can act as a nucleophile and react with alkylating agents, such as alkyl halides or dimethyl sulfate (B86663), to form a quaternary ammonium (B1175870) salt. nih.govacs.org This transformation converts the neutral amine into a positively charged group, which would drastically alter the electronic properties of the molecule, turning the substituent from a strong activator into a strong deactivator for EAS. rsc.orggoogle.com

This compound possesses two potential coordination sites for metal ions: the nitrogen atom of the dimethylamino group and the nitrogen atom of the nitrile group. Both contain lone pairs of electrons capable of forming coordinate bonds with transition metals.

Nitrile Coordination: Benzonitrile (B105546) and its derivatives are well-known ligands in coordination chemistry, typically binding to a metal center in an end-on fashion through the nitrogen lone pair of the cyano group. The synthesis of metal complexes involving benzonitrile ligands is common. goettingen-research-online.de

Amine Coordination: The dimethylamino group can also act as an N-donor ligand.

The molecule could potentially act as a monodentate ligand, coordinating through either the nitrile nitrogen or the amine nitrogen. It could also function as a bidentate chelating ligand, forming a five-membered ring by coordinating to a single metal center through both nitrogen atoms, although this may be sterically constrained. The specific binding mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions.

Transformations of the Nitrile Group

The cyano group (C≡N) is a versatile functional group capable of undergoing a variety of transformations, providing pathways to several important classes of compounds, including amines, amides, and carboxylic acids.

The reduction of the nitrile group is a fundamental transformation that yields primary amines. This can be achieved through various methods, most commonly catalytic hydrogenation or the use of metal hydride reagents. youtube.commasterorganicchemistry.com The reaction typically proceeds through an intermediate imine, which is further reduced to the amine.

With a strong reducing agent like lithium aluminum hydride (LiAlH4), this compound is expected to be converted to the corresponding primary amine, 4-bromo-2-(dimethylamino)benzylamine. masterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by workup with water to protonate the nitrogen. youtube.com

Catalytic hydrogenation offers another route to the primary amine. This method involves hydrogen gas (H₂) and a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). researchgate.netresearchgate.net However, the selectivity of nitrile hydrogenation can be complex. The intermediate imine can react with the primary amine product to form a secondary amine after further reduction. nih.gov For instance, in the transfer hydrogenation of benzonitrile, both benzylamine (primary amine) and dibenzylamine (B1670424) (secondary amine) can be formed, with the latter arising from the condensation of the intermediate N-benzylidenebenzylamine. nih.gov The choice of catalyst and reaction conditions is therefore crucial in directing the selectivity towards the desired primary or secondary amine. nih.govrsc.org

Table 1: Common Reduction Methods for Nitriles and Expected Products
Reagent/CatalystIntermediatePrimary ProductPotential Byproduct
Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workupImine-aluminum complex4-Bromo-2-(dimethylamino)benzylamineMinimal
H₂/Pd, Pt, or NiImine4-Bromo-2-(dimethylamino)benzylamineBis(4-bromo-2-(dimethylamino)benzyl)amine (Secondary Amine)
Sodium Borohydride (NaBH₄) with CoCl₂Imine4-Bromo-2-(dimethylamino)benzylamineMinimal

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. chemistrysteps.comchemguide.co.uk The reaction proceeds in two stages: the initial hydration of the nitrile to form an amide, followed by the hydrolysis of the amide to a carboxylic acid and ammonia (B1221849) (or an ammonium salt). chemistrysteps.com

Controlled hydrolysis under milder conditions can allow for the isolation of the amide intermediate, 4-bromo-2-(dimethylamino)benzamide. libretexts.org For example, using reagents like a TFA-H₂SO₄ mixture or an alkaline solution of hydrogen peroxide can favor the formation of the amide. libretexts.org

More vigorous conditions, such as heating under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH), will drive the reaction to completion, yielding the corresponding carboxylic acid. chemistrysteps.comchemguide.co.uk In acidic hydrolysis, the final products are 4-bromo-2-(dimethylamino)benzoic acid and an ammonium salt (e.g., ammonium chloride). chemguide.co.uk In alkaline hydrolysis, the initial product is the carboxylate salt (e.g., sodium 4-bromo-2-(dimethylamino)benzoate), which upon acidification yields the free carboxylic acid. chemguide.co.ukwikipedia.org

Table 2: Hydrolysis Conditions for Nitriles
ConditionsIntermediate ProductFinal Product
Mild Acid (e.g., conc. H₂SO₄, cold) or Alkaline H₂O₂4-Bromo-2-(dimethylamino)benzamide-
Strong Acid (e.g., HCl, H₂SO₄) + Heat4-Bromo-2-(dimethylamino)benzamide4-Bromo-2-(dimethylamino)benzoic Acid
Strong Base (e.g., NaOH) + Heat, followed by Acid Workup4-Bromo-2-(dimethylamino)benzamide4-Bromo-2-(dimethylamino)benzoic Acid

The [3+2] cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. mdpi.comuchicago.edu While the nitrile group itself can act as a dipolarophile, a more common transformation involves its conversion into a nitrile oxide. This can be achieved by, for example, α-halogenation of the corresponding aldoxime followed by base-induced elimination. The resulting this compound oxide would be a highly reactive 1,3-dipole.

This nitrile oxide can then react with various dipolarophiles (e.g., alkenes, alkynes) to form substituted isoxazolines or isoxazoles, respectively. mdpi.combibliotekanauki.pl The regioselectivity of these reactions is governed by the electronic properties of both the nitrile oxide and the dipolarophile. mdpi.comresearchgate.net The electron-donating dimethylamino group on the benzonitrile oxide ring would influence its reactivity and the regiochemical outcome of the cycloaddition. bibliotekanauki.pl

Table 3: Potential [3+2] Cycloaddition Reactions
1,3-DipoleDipolarophileResulting Heterocycle
This compound OxideAlkene (e.g., Styrene)Substituted Isoxazoline
This compound OxideAlkyne (e.g., Phenylacetylene)Substituted Isoxazole
Azide (e.g., Phenyl Azide)This compoundSubstituted Tetrazole

Interplay of Functional Groups: Electronic and Steric Effects on Reactivity

The reactivity of this compound is a direct consequence of the combined electronic and steric influences of its substituents.

Electronic Effects : The dimethylamino group at the ortho-position is a powerful electron-donating group (EDG) through resonance (+R effect), which significantly increases the electron density of the aromatic ring. Conversely, the nitrile group is a strong electron-withdrawing group (EWG) through both resonance (-R) and inductive (-I) effects, while the bromine atom is electron-withdrawing through its inductive effect (-I) but weakly electron-donating through resonance (+R). This push-pull system creates a highly polarized molecule. The strong electron donation from the dimethylamino group can influence the reactivity of the nitrile, for example, by slightly reducing the electrophilicity of the nitrile carbon compared to an unsubstituted benzonitrile.

Steric Effects : The dimethylamino group is sterically bulky. Its position ortho to the nitrile group can create steric hindrance, potentially impeding the approach of large reagents to the nitrile carbon or the adjacent ring positions. This steric crowding can influence reaction rates and, in some cases, the regioselectivity of transformations. Studies on similarly substituted compounds have shown that ortho substituents can exert a strong steric influence on reactivity.

Table 4: Summary of Functional Group Effects
Functional GroupPositionElectronic EffectSteric Effect
-N(CH₃)₂2 (ortho)Strongly Electron-Donating (+R >> -I)Significant
-Br4 (para)Electron-Withdrawing (-I > +R)Minimal
-C≡N1Strongly Electron-Withdrawing (-R, -I)-

Stereochemical Considerations and Enantioselective Transformations (if applicable)

Specific enantioselective transformations involving this compound are not extensively documented in the literature. The molecule itself is achiral and does not possess any stereocenters.

However, the functional groups present offer potential handles for the introduction of chirality. For instance, if the molecule were modified to contain a prochiral center, such as by introduction of an α,β-unsaturated system adjacent to the nitrile, enantioselective conjugate reduction could be a viable strategy to create a stereocenter. organic-chemistry.org Biocatalytic methods, which employ enzymes like nitrilases or nitrile hydratases, are known to perform highly enantioselective transformations on various nitrile substrates, offering a potential route for kinetic resolution or desymmetrization of appropriately designed derivatives. acs.org While direct applications to this specific substrate are not reported, these general principles of asymmetric synthesis could theoretically be applied to derivatives of this compound to generate chiral products.

Advanced Spectroscopic Characterization for Electronic and Molecular Architecture Elucidation of 4 Bromo 2 Dimethylamino Benzonitrile

High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Bond Characterization

High-resolution vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the molecular structure, bond characteristics, and conformational analysis of 4-Bromo-2-(dimethylamino)benzonitrile. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be constructed from data on analogous compounds like 4-(dimethylamino)benzonitrile (B74231) (DMABN) and other substituted benzonitriles. researchgate.netorientjchem.org

The vibrational modes of this compound are dominated by the contributions from its three key functional groups: the benzonitrile (B105546) core, the dimethylamino group, and the bromine substituent.

Key Vibrational Modes:

Nitrile Group (C≡N): The C≡N stretching vibration is a highly characteristic and strong band, typically appearing in the 2220-2240 cm⁻¹ region in the IR spectrum. orientjchem.org Its position and intensity can be influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Dimethylamino Group (-N(CH₃)₂): This group contributes several characteristic vibrations. The C-N stretching mode coupled with the phenyl ring (Ph-N) is a good indicator of the extent of π-conjugation between the nitrogen lone pair and the aromatic system. researchgate.net This mode is often observed around 1370 cm⁻¹. researchgate.net The C-H stretching and bending vibrations of the methyl groups also produce signals in their expected regions (approx. 2800-3000 cm⁻¹ and 1400-1470 cm⁻¹, respectively).

Aromatic Ring: The benzene ring exhibits several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and C=C stretching modes within the 1450-1600 cm⁻¹ range. Ring breathing modes and out-of-plane C-H bending vibrations are also present at lower frequencies.

Bromo Substituent (C-Br): The C-Br stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. orientjchem.org

Vibrational analysis, often supported by density functional theory (DFT) calculations, allows for the precise assignment of these bands. researchgate.netorientjchem.org For the parent molecule DMABN, studies using isotopomers have demonstrated a strong interaction and mixing between the vibrational modes of the dimethylamino group and the benzene ring, which is reflected in the force field of the molecule. researchgate.net The introduction of the bromine atom at the C4 position would further influence the electronic distribution and, consequently, the vibrational frequencies of the ring modes and the nitrile stretch.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
NitrileC≡N Stretch2220 - 2240FT-IR, Raman
Aromatic RingC-H Stretch3000 - 3100FT-IR, Raman
C=C Stretch1450 - 1600FT-IR, Raman
DimethylaminoC-H Stretch (methyl)2800 - 3000FT-IR, Raman
Phenyl-N Stretch~1370Raman
Bromo SubstituentC-Br Stretch500 - 600FT-IR, Raman

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound in solution.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

While one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional NMR experiments are crucial for definitive assignment of all proton and carbon signals, especially for a substituted aromatic system.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region would display a specific splitting pattern (e.g., doublets, and a doublet of doublets) due to the coupling between the three adjacent ring protons. The two methyl groups of the dimethylamino moiety are expected to be equivalent and appear as a singlet, integrating to six protons, likely in the 2.9-3.1 ppm range based on data from similar compounds. ijstr.org

¹³C NMR: The carbon spectrum will show signals for the nitrile carbon (typically 118-122 ppm), the six aromatic carbons (with varied chemical shifts due to substituent effects), and the methyl carbons (around 40 ppm). ijstr.org The carbons directly bonded to the bromine (C4) and nitrogen (C2) would be significantly affected.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling correlations. columbia.edu For this compound, it would definitively connect the adjacent aromatic protons, allowing for sequential assignment around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). youtube.com It would link the aromatic proton signals to their corresponding carbon signals and the N-methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is vital for connecting the different fragments of the molecule. youtube.com Key expected correlations would include:

From the N-methyl protons to the aromatic carbon C2 (two bonds) and C3 (three bonds).

From the aromatic protons to neighboring and more distant carbons, confirming the substitution pattern. For example, the proton at C6 would show a correlation to the nitrile carbon (C7).

Table 2: Predicted NMR Assignments and Key 2D Correlations for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
N(CH₃)₂~3.0 (s, 6H)~40C2, C(methyl)
Aromatic CH6.5 - 7.5 (m, 3H)110 - 150Adjacent and remote aromatic C, Nitrile C
C-CN-~105Aromatic H's
C-NMe₂ (C2)-~155N-methyl H's, Aromatic H's
C-Br (C4)-~115Aromatic H's
C≡N-~120Aromatic H's

Solid-State NMR for Packing and Dynamics

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of crystalline materials. For this compound, ssNMR could provide critical information that is inaccessible from solution-state NMR or X-ray diffraction, especially in cases of microcrystalline powders or polymorphic forms. By analyzing the chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can reveal details about the local electronic environment, intermolecular packing arrangements, and molecular motion in the solid state. While specific ssNMR data for this compound is not available in the literature, its application would be crucial for understanding polymorphism and the influence of crystal packing on its photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Photophysical Property Probing

UV-Vis absorption spectroscopy is fundamental to understanding the electronic structure and photophysical properties of this compound, particularly its capacity for intramolecular charge transfer (ICT).

Electronic Transitions and Absorption Characteristics in Various Media

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the substituted benzene system. Based on extensive studies of the parent compound, 4-(dimethylamino)benzonitrile (DMABN), two primary low-energy absorption bands are anticipated. nih.gov

S₀ → S₁ Transition: A weaker, lower-energy band corresponding to the transition to the first excited singlet state (S₁). This state is often described as having locally excited (LE) character, primarily involving electronic redistribution within the benzonitrile moiety. nih.gov

S₀ → S₂ Transition: A stronger, higher-energy band corresponding to the transition to the second excited singlet state (S₂). This state possesses significant charge-transfer (CT) character, involving the transfer of electron density from the electron-donating dimethylamino group to the electron-accepting benzonitrile part of the molecule. nih.gov

The solvent environment significantly impacts the absorption characteristics. In nonpolar solvents like n-hexane, the absorption bands are relatively sharp. As the solvent polarity increases (e.g., to acetonitrile), the charge-transfer band often exhibits a bathochromic (red) shift, as the more polar solvent stabilizes the polar CT excited state more than the less polar ground state. rsc.orgacs.org The presence of the bromine atom, an electron-withdrawing group, is expected to further modulate the energy of these transitions compared to DMABN.

Table 3: Typical Electronic Transitions for the DMABN Chromophore

TransitionState CharacterTypical Absorption Max (Acetonitrile)Solvent Dependence
S₀ → S₁¹Lb (Locally Excited, LE)~290-300 nmWeak
S₀ → S₂¹La (Charge Transfer, CT)~260-270 nmStrong (Red-shift with polarity)

Note: Wavelengths are based on the parent DMABN and may be shifted for the bromo-substituted derivative.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

The defining photophysical feature of the 4-(dimethylamino)benzonitrile chromophore is the phenomenon of intramolecular charge transfer (ICT). This process is driven by the molecule's structure, which links a strong electron donor (-N(CH₃)₂) to an electron acceptor (-CN) via a π-conjugated system.

Upon photoexcitation, particularly to the S₂ state, the molecule can relax into one of two distinct minima on the S₁ potential energy surface:

A Locally Excited (LE) state, which is structurally similar to the ground state and is responsible for the "normal" fluorescence band that is relatively insensitive to solvent polarity. nih.gov

An Intramolecular Charge Transfer (ICT) state, which is characterized by a significant charge separation and a large dipole moment. acs.org This state is strongly stabilized by polar solvents. The most widely accepted model for its formation is the Twisted Intramolecular Charge Transfer (TICT) model, which proposes that the ICT state is formed upon twisting of the dimethylamino group to a conformation perpendicular to the plane of the benzene ring. nih.govnih.gov

This ICT process gives rise to the hallmark dual fluorescence of DMABN in polar solvents: a higher-energy LE emission and a strongly red-shifted, broad ICT emission. nih.govnih.gov The efficiency of the ICT reaction is highly dependent on solvent polarity and viscosity. The introduction of the bromine atom at the para position relative to the cyano group enhances the electron-accepting nature of the benzonitrile moiety. This modification is expected to influence the energy gap between the LE and ICT states, thereby altering the dynamics and efficiency of the charge transfer process.

Fluorescence and Phosphorescence Studies: Quantum Yields, Lifetimes, and Dual Emission Mechanisms

The photoluminescent properties of this compound are of significant interest due to the presence of both an electron-donating dimethylamino group and an electron-withdrawing nitrile group on the aromatic ring. This arrangement is known to give rise to complex excited-state behavior, including the phenomenon of dual fluorescence.

Dual Emission Mechanism:

Similar to its well-studied analogue, 4-(dimethylamino)benzonitrile (DMABN), this compound is expected to exhibit dual fluorescence originating from two distinct singlet excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. nih.govnih.govnih.gov Upon photoexcitation, the molecule is initially promoted to the LE state, which retains a planar geometry. nih.govnih.gov In polar solvents, a subsequent intramolecular rotation of the dimethylamino group can lead to the formation of a highly polar TICT state, characterized by a full separation of charge between the donor (dimethylamino) and acceptor (benzonitrile) moieties. nih.govnih.gov

The emission from the LE state is typically a higher-energy, "normal" Stokes-shifted fluorescence, while the emission from the stabilized TICT state is a lower-energy, significantly red-shifted fluorescence. The relative intensities of these two emission bands are highly dependent on the polarity of the solvent. nih.govnih.gov In nonpolar solvents, emission is expected to be dominated by the LE state, whereas in polar solvents, the equilibrium shifts towards the more stabilized TICT state, leading to a prominent red-shifted emission. The presence of the bromine atom can influence the emission properties through the heavy-atom effect, which may enhance intersystem crossing to the triplet state and potentially affect the fluorescence quantum yield.

PropertyExpected Value in Nonpolar SolventExpected Value in Polar Solvent
Fluorescence Quantum Yield (Φf) HigherLower (due to competing non-radiative pathways)
Fluorescence Lifetime (τf) of LE State Shorter
Fluorescence Lifetime (τf) of TICT State Longer
Phosphorescence Potentially observable at low temperaturesQuenched

Phosphorescence:

The presence of the bromine atom, a heavy atom, is known to increase the rate of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1). This "heavy-atom effect" could potentially lead to observable phosphorescence from this compound, especially at low temperatures where non-radiative decay pathways are minimized. The phosphorescence would be a long-lived emission at a lower energy (longer wavelength) than the fluorescence.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentology

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound and for elucidating its fragmentation pathways upon ionization.

Exact Mass Determination:

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its exact mass. This experimental value can then be compared to the calculated theoretical mass to confirm the molecular formula.

Ion FormulaCalculated Mass (Da)Measured Mass (Da)Difference (ppm)
C₉H₁₀N₂⁷⁹Br225.0025Data not availableData not available
C₉H₁₀N₂⁸¹Br227.0005Data not availableData not available

Fragmentology:

Under electron impact (EI) ionization, the molecular ion of this compound will undergo characteristic fragmentation, providing valuable structural information. The presence of bromine is readily identified by the isotopic pattern of bromine-containing fragments, which will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). nih.gov

Key expected fragmentation pathways include:

Loss of a bromine radical: This would result in a significant fragment ion at m/z 146.

Alpha-cleavage of the dimethylamino group: The loss of a methyl radical (CH₃) would lead to a fragment at m/z 210/212.

Loss of the entire dimethylamino group: This would generate a fragment corresponding to 4-bromobenzonitrile.

Loss of HCN: Fragmentation of the benzonitrile ring could lead to the loss of hydrogen cyanide.

A hypothetical fragmentation table is presented below, illustrating the expected major fragments.

m/zProposed Fragment IonFormula
225/227[M]⁺ (Molecular ion)[C₉H₁₀N₂Br]⁺
210/212[M - CH₃]⁺[C₈H₇N₂Br]⁺
182/184[M - N(CH₃)₂]⁺[C₇H₄NBr]⁺
146[M - Br]⁺[C₉H₁₀N₂]⁺
116[C₈H₆N]⁺[C₈H₆N]⁺

X-ray Diffraction Analysis for Crystal and Molecular Structure Determination, including Intermolecular Interactions and Packing Arrangements

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable insights into the molecular structure, conformation, and the nature of intermolecular interactions that govern the crystal packing.

While a specific crystal structure for this compound has not been found in the searched literature, a hypothetical analysis based on related structures can be proposed.

Molecular Structure and Conformation:

The analysis would confirm the connectivity of the atoms and provide precise bond lengths and angles. A key conformational feature would be the dihedral angle between the plane of the benzene ring and the dimethylamino group. This angle is crucial as it influences the extent of electronic communication between the donor and acceptor groups, which in turn affects the photophysical properties. A more planar conformation would suggest a greater degree of π-conjugation.

Intermolecular Interactions and Packing Arrangements:

A hypothetical table of crystallographic data is presented below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
β (°)Data not available
Volume (ų)Data not available
Z4
Calculated Density (g/cm³)Data not available

Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Dimethylamino Benzonitrile

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. It is used to investigate the electronic structure of many-electron systems, such as molecules, by focusing on the electron density rather than the complex many-electron wavefunction. DFT calculations are instrumental in predicting a wide array of ground-state properties, including molecular geometry, electronic distribution, and reactivity descriptors.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 4-Bromo-2-(dimethylamino)benzonitrile, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable equilibrium geometry is reached.

Illustrative Data Table: Optimized Geometrical Parameters The following table presents hypothetical, yet typical, bond lengths and angles for a substituted benzonitrile (B105546), as would be determined by DFT calculations (e.g., at the B3LYP/6-311G(d,p) level).

ParameterBond/AngleHypothetical Value
Bond Lengths C-Br1.910 Å
C-CN1.445 Å
C≡N1.158 Å
C-N (amino)1.385 Å
C-C (aromatic)1.390 - 1.405 Å
Bond Angles C-C-Br119.5°
C-C-CN121.0°
C-C-N (amino)122.5°
Dihedral Angle C-C-N-C (amino)25.0°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the aromatic ring. The LUMO, conversely, would likely be concentrated on the electron-withdrawing nitrile group and the benzene (B151609) ring. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity and easier electronic excitation.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Illustrative Data Table: FMO Energies and Reactivity Descriptors This table shows representative energy values and calculated descriptors for a similar aromatic molecule.

ParameterHypothetical Value
EHOMO-6.20 eV
ELUMO-1.85 eV
HOMO-LUMO Gap (ΔE) 4.35 eV
Ionization Potential (I)6.20 eV
Electron Affinity (A)1.85 eV
Electronegativity (χ)4.025 eV
Chemical Hardness (η)2.175 eV
Electrophilicity Index (ω)3.72 eV

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack.

In an MEP map of this compound:

Negative Regions (Red/Yellow): These indicate electron-rich areas and are prime targets for electrophilic attack. Such regions would be expected around the nitrogen atom of the nitrile group due to its lone pair and high electronegativity.

Neutral Regions (Green): These represent areas of moderate, near-zero potential, typically found over the carbon framework of the aromatic ring.

The MEP map provides a clear, intuitive picture of the molecule's charge distribution and its inherent reactivity patterns.

Aromaticity is a fundamental concept related to the cyclic delocalization of π-electrons, which confers significant stability to a molecule. While benzene is the archetypal aromatic compound, substitution can alter the degree of aromaticity. Various computational indices are used to quantify this property.

For this compound, indices such as:

Aromatic Fluctuation Index (FLU): Measures the fluctuation of electron delocalization between adjacent atoms in the ring. Lower values indicate greater aromaticity.

Para-Delocalization Index (PDI): Quantifies the electron sharing between para-disposed carbon atoms in a six-membered ring.

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index that evaluates the equalization of bond lengths in the ring. A value of 1 indicates perfect aromaticity (like in benzene), while lower values suggest a decrease.

The presence of strong electron-donating (-N(CH₃)₂) and electron-withdrawing (-Br, -CN) groups can induce some degree of bond length alternation and localize the π-electron density, potentially leading to a slight reduction in aromaticity compared to unsubstituted benzene. Calculating these indices would provide a quantitative measure of this effect.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronic excited states. It is widely used to calculate properties related to how a molecule interacts with light, such as its UV-visible absorption spectrum.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital without any change in the molecular geometry (Franck-Condon principle). These energies correlate with the absorption maxima (λmax) observed in an experimental UV-visible spectrum.

For each electronic transition, TD-DFT also calculates the oscillator strength (f), a dimensionless quantity that represents the probability of that transition occurring. Transitions with high oscillator strengths are "allowed" and correspond to intense absorption bands, while those with near-zero oscillator strengths are "forbidden" and appear as weak or absent bands.

For this compound, the lowest energy transitions would likely be π → π* transitions, involving the promotion of an electron from a HOMO localized on the donor-substituted ring to a LUMO centered on the acceptor-substituted ring. This type of transition is often described as having significant intramolecular charge-transfer (ICT) character, a feature common in molecules with linked electron-donating and electron-accepting groups.

Illustrative Data Table: Calculated Electronic Transitions The following table presents hypothetical TD-DFT results for the most significant electronic transitions.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.953140.250HOMO → LUMO (π → π)
S₀ → S₂4.522740.115HOMO-1 → LUMO (π → π)
S₀ → S₃4.882540.005HOMO → LUMO+1 (π → π*)

Characterization of Intramolecular Charge Transfer (ICT) States

The photophysics of donor-acceptor molecules like this compound are dominated by the dynamics of their excited states. Upon photoexcitation, these molecules can transition from a stable, locally excited (LE) state to a geometrically distinct intramolecular charge transfer (ICT) state. This process is central to phenomena like dual fluorescence. nih.gov

Computational chemistry is essential for characterizing these transient states. The LE state is typically near-planar and is the state initially populated upon light absorption (the Franck-Condon region). arxiv.org The ICT state, however, involves a significant redistribution of electron density, moving from the electron-donating dimethylamino group to the electron-withdrawing benzonitrile moiety. nih.gov This charge separation results in a much larger dipole moment for the ICT state compared to the LE state or the ground state. arxiv.org

The most widely accepted model for the ICT state in the parent DMABN is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov This model posits that the charge transfer is facilitated by the torsional rotation of the dimethylamino group to a conformation perpendicular to the plane of the benzonitrile ring. nih.gov However, other models have been proposed and computationally investigated, including:

Planar ICT (PICT): Where significant charge transfer occurs in a planar geometry, driven by vibronic interactions. nih.gov

Rehybridized ICT (RICT): Characterized by a bending of the cyano group. nih.gov

Wagging-ICT (wICT): Involving an inversion of the amino group. nih.gov

πσ State Involvement:* The role of an excited state with πσ* character has also been explored as a potential intermediate in the formation of the ICT state. rsc.org

For this compound, the presence of a bromine atom at the 4-position is expected to influence the relative energies and accessibility of these states. Bromine acts as an electron-withdrawing group through induction, which would further polarize the molecule and could potentially stabilize the charge-separated ICT state. However, the steric bulk of the bromine atom may also introduce a barrier to the twisting motion required to form the TICT state. Theoretical considerations suggest that the bromine substituent might suppress the formation of the TICT state due to these combined steric and electronic effects.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) and Equation-of-Motion Coupled-Cluster (EOM-CCSD) are used to optimize the geometries of these excited states and calculate their properties. arxiv.org

Table 1: Calculated Dipole Moments (in Debye) for Different States and Geometries of the Model Compound DMABN Data calculated at the EOM-CCSD/6-311++G* level of theory for the parent compound 4-(dimethylamino)benzonitrile (B74231) (DMABN) to illustrate the change in polarity.* aau.edu.et

State / GeometryDipole Moment (D)
Ground State (Optimized)6.6
LE State (Optimized)9.8
TICT State (Twisted)15.9

Advanced Quantum Chemical Methods (e.g., CASPT2) for Photophysical Dynamics

To accurately model the complex photophysical dynamics, which often involve multiple interacting electronic states, advanced quantum chemical methods are required. Methods based on a single-reference determinant, like TD-DFT, can fail when electronic states are close in energy or cross, as is common during ICT processes.

High-level multireference methods are therefore employed to provide a more reliable description of the potential energy surfaces. The Complete Active Space Self-Consistent Field (CASSCF) method followed by second-order perturbation theory (CASPT2) is a widely used approach. researchgate.net CASPT2 can accurately calculate the energies of the ground and excited states, locate minima on their potential energy surfaces, and identify conical intersections (points of degeneracy between states) which act as efficient funnels for non-radiative decay. researchgate.net

Other sophisticated methods used in the study of DMABN and related systems include:

Algebraic Diagrammatic Construction (ADC(2)): A computationally efficient method that provides a balanced description of excited states. researchgate.net

Coupled-Cluster Methods (CC2, EOM-CCSD): These offer high accuracy for calculating excited state properties and have been used to simulate transient absorption spectra. acs.orgnih.gov

In studies on DMABN, CASPT2 calculations have been crucial in confirming that the TICT state is a true minimum on the excited-state potential energy surface and in ruling out the significant influence of the πσ* state in the primary relaxation pathway in various solvents. nih.gov For this compound, these methods would be essential to untangle the electronic effects of the bromine atom on the ordering and interaction of the key LE (¹Lb), CT (¹La), and πσ* states. The heavy-atom effect of bromine could also introduce significant spin-orbit coupling, potentially promoting intersystem crossing to triplet states, a phenomenon that high-level methods are needed to accurately predict.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

Molecular dynamics (MD) simulations are indispensable for understanding how the molecule explores its conformational landscape and how the surrounding solvent influences its behavior. The formation and stabilization of the highly polar ICT state are critically dependent on the polarity of the solvent. nih.gov

To model this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used. nih.gov In this approach, the solute (this compound) is treated with a high-level quantum mechanical method, while the numerous solvent molecules are treated with a more computationally efficient classical molecular mechanics force field. This allows for the simulation of the system's evolution over time (picoseconds to nanoseconds), capturing the dynamic interplay between the solute's conformation and the reorganization of the solvent cage around it. rsc.org

MD simulations on DMABN have shown:

In nonpolar solvents, the LE state is the dominant emitting state. nih.gov

In polar solvents like acetonitrile (B52724), the solvent molecules reorient around the solute upon excitation, providing significant stabilization to the highly polar ICT state, making it energetically accessible and leading to the characteristic red-shifted "anomalous" fluorescence. rsc.org

The simulations can reveal the timescale of solvent response, which for acetonitrile is very rapid, with an average solvation time of about 0.2 picoseconds. rsc.org

For this compound, MD simulations would be critical to assess the impact of the bromine substituent on the dynamics of the dimethylamino group's rotation. The simulations could quantify the free energy barrier to twisting in different solvents and determine whether solvent stabilization is sufficient to overcome any increased steric hindrance from the bromine atom.

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the exploration of potential reaction pathways and the characterization of high-energy transition states (TS) that are difficult to observe experimentally. For a molecule like this compound, several reaction types can be computationally investigated.

One of the most characteristic reactions for this compound is the nucleophilic aromatic substitution of the bromine atom. The mechanism of such a reaction can be modeled by:

Identifying Reactants and Products: Defining the initial state (e.g., this compound and a nucleophile like a cyanide ion) and the final state (e.g., 2-(dimethylamino)isophthalonitrile and a bromide ion).

Mapping the Potential Energy Surface: Calculating the energy of the system as the reaction progresses. This involves locating the minimum energy structures of the reactants, products, and any intermediates.

Locating the Transition State: The key step is to find the transition state, which represents the maximum energy point along the minimum energy pathway connecting reactants and products. Methods like the Nudged Elastic Band (NEB) can be used to find an initial guess for the TS geometry, which is then precisely optimized.

Frequency Analysis: A vibrational frequency calculation is performed on the located TS. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the forming of the C-Nu bond).

The calculated energy difference between the transition state and the reactants gives the activation energy barrier for the reaction, which is directly related to the reaction rate. By comparing the activation energies for different possible pathways, the most favorable mechanism can be determined. For this compound, computational analysis could also probe electrophilic substitution reactions, where the activating effect of the dimethylamino group directs incoming electrophiles.

Exploration of Advanced Applications in Materials Science and Organic Electronics

Potential as a Building Block in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The intrinsic photophysical properties of substituted benzonitriles make them promising candidates for use in organic light-emitting diodes (OLEDs) and other fluorescent materials. The parent compound, 4-(dimethylamino)benzonitrile (B74231) (DMABN), is a classic example of a molecule exhibiting dual fluorescence, a phenomenon attributed to the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.netnih.govnih.gov This behavior is highly dependent on solvent polarity and the specific molecular structure. nih.govnih.gov

The structure of 4-Bromo-2-(dimethylamino)benzonitrile suggests it could serve as a valuable building block for advanced fluorescent materials. The dimethylamino group acts as a strong electron donor, while the nitrile group is an effective electron acceptor, establishing a donor-π-acceptor (D-π-A) framework conducive to intramolecular charge transfer (ICT). researchgate.netnih.gov The bromine atom at the 4-position not only influences the electronic properties but also provides a reactive site for further functionalization through various cross-coupling reactions. mdpi.com

Research into multifunctional benzonitrile (B105546) derivatives has shown their potential in exhibiting thermally activated delayed fluorescence (TADF), a critical mechanism for achieving high internal quantum efficiencies in OLEDs. rsc.org By serving as a precursor, this compound can be elaborated into more complex D-A-D' or D-A structures designed to optimize the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for efficient charge injection and recombination in OLED devices. The ability to tune emission properties through chemical modification makes such benzonitrile-based compounds highly attractive for developing next-generation displays and lighting technologies. rsc.org

Table 1: Photophysical Characteristics of Related Donor-Acceptor Benzonitrile Compounds

Compound ClassKey FeaturePotential ApplicationResearch Finding
Donor-Acceptor-Donor' (D-A-D') BenzonitrilesDual Charge Transfer (CT) EmissionOLEDs with tuneable emissionExhibit Thermally Activated Delayed Fluorescence (TADF) and mechanofluorochromic properties. rsc.org
4-(dimethylamino)benzonitrile (DMABN)Dual Fluorescence (LE and ICT/TICT states)Model for photophysical studiesEmission is highly sensitive to solvent polarity and molecular conformation. nih.govnih.gov
Bromo-substituted FluoresceinsReactive handle for cross-couplingPrecursor for fluorescent sensorsThe bromine moiety allows for the synthesis of derivatives via Suzuki and Sonogashira reactions. mdpi.com

Integration into Fluorescent Probes for Chemical Sensing and Detection (Non-biological matrices)

The development of fluorescent probes for the detection of specific analytes in non-biological matrices is a significant area of analytical chemistry. The design of these probes often relies on a modular approach, combining a fluorophore (the signaling unit) with a receptor (the recognition unit). nih.gov this compound is a promising platform for constructing such probes. The core dimethylamino-benzonitrile structure can act as the fluorophore, whose emission properties can be modulated upon analyte binding.

The key to its application lies in the reactive bromine atom. This site allows for the facile introduction of various recognition moieties through well-established cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. mdpi.com For instance, a receptor designed to bind a specific metal ion or small molecule could be attached at the 4-position. The binding event would alter the electronic nature of the substituent at this position, thereby perturbing the intramolecular charge transfer characteristics of the fluorophore and resulting in a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). mdpi.com

Studies on naphthalimide-based probes have demonstrated that the sensitivity of a photoinduced electron transfer (PET) sensor can be enhanced by modifying the electronic properties of the fluorophore. mdpi.com Similarly, the inherent ICT character of the this compound scaffold could be harnessed to create highly sensitive probes. The ability to synthesize a library of sensors by varying the receptor attached to the benzonitrile core makes this a versatile strategy for detecting a range of analytes in industrial process monitoring, environmental analysis, and materials quality control.

Role in the Synthesis of Conjugated Polymers and Copolymers for Optoelectronic Devices

Conjugated polymers are the active materials in a variety of organic electronic devices, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The properties of these polymers are determined by the chemical structure of their repeating monomer units. The synthesis of these materials often involves the polymerization of functionalized monomers using cross-coupling methodologies.

This compound serves as a valuable monomer or a precursor to a monomer for creating functional conjugated polymers. Its bifunctional nature (a bromine atom and a nitrile group that can be chemically transformed) allows for its incorporation into polymer backbones. For example, the bromine atom can participate in polymerization reactions such as Suzuki or Stille coupling, which are workhorse methods for forming carbon-carbon bonds in polymer synthesis.

The presence of the dimethylamino and nitrile side groups directly on the polymer backbone would impart specific electronic characteristics to the final material. These polar side groups can influence the polymer's solubility, film morphology, and electronic energy levels. Research on linearly conjugated D-π-A chromophores has shown that fluorene (B118485) units appended with dimethylamino donors and various acceptors can be synthesized using bromo-substituted precursors. acs.org This highlights the utility of bromo-functionalized aromatics in building extended π-conjugated systems. By incorporating units derived from this compound, it is possible to synthesize copolymers with tailored donor-acceptor architectures, which are essential for applications like bulk heterojunction solar cells where efficient charge separation is required.

Application in Liquid Crystal Systems and Nonlinear Optical Materials

Nonlinear optical (NLO) materials are crucial for technologies such as optical switching, frequency conversion, and data storage. acs.orgpreprints.org Organic materials with significant NLO responses typically possess a high degree of molecular polarizability, often achieved through a D-π-A structure. The molecular framework of this compound, featuring the electron-donating -N(CH₃)₂ group and electron-withdrawing -CN and -Br groups, makes it an inherently interesting candidate for NLO applications.

Research on the related compound, 4-bromo-2-methylbenzonitrile, has demonstrated its potential as an organic NLO crystal, exhibiting second-harmonic generation (SHG) efficiency. researchgate.net The replacement of the methyl group with a stronger dimethylamino donor would be expected to enhance the molecular hyperpolarizability, a key parameter for NLO response. The demand for new NLO materials is driven by the need for high laser damage thresholds and the ability to be processed into high-quality crystals or films. preprints.org

In the realm of liquid crystals (LCs), molecular shape and dipole moment are critical determinants of the material's properties. Compounds with strong transverse dipole moments are of particular interest. mdpi.com The structure of this compound suggests it would possess a significant dipole moment. While not a liquid crystal itself, it could be used as a dopant to modify the dielectric anisotropy and other physical properties of a host LC mixture or as a synthetic precursor for designing new liquid crystalline molecules.

Table 2: Properties of Related Benzonitrile Derivatives in NLO and LC Applications

CompoundApplication AreaRelevant PropertyFinding
4-bromo-2-methylbenzonitrileNonlinear OpticsSecond-Harmonic Generation (SHG)Grown as a single organic NLO crystal with a measured SHG efficiency. researchgate.net
4-methoxybenzylidene-4′–butylaniline (MBBA)Liquid CrystalsTransverse Permanent Dipole MomentClassic liquid crystal compound used to study the influence of dipole moment on dielectric properties. mdpi.com
Fluorene-based D-π-A ChromophoresNonlinear OpticsHigh First Hyperpolarizability (β)Synthesis utilizes bromo-substituted precursors to create materials for applications like optical switching. acs.org

Development as a Functional Ligand in Catalysis (Homogeneous and Heterogeneous)

In catalysis, ligands play a crucial role by binding to a metal center and modulating its reactivity, selectivity, and stability. The design of effective ligands is central to the development of new catalytic processes. Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically a liquid solution. matthey.com Heterogeneous catalysis involves catalysts in a different phase. rsc.org

This compound has the potential to be developed into a functional ligand for both homogeneous and heterogeneous catalysis. The molecule contains two potential coordination sites: the nitrogen atom of the dimethylamino group and the nitrogen atom of the nitrile group. These Lewis basic sites could coordinate to a variety of transition metal centers.

More significantly, the bromine atom serves as a handle for synthesizing more complex and tailored ligand structures. Through cross-coupling reactions, phosphine (B1218219) groups, N-heterocyclic carbene (NHC) precursors, or other common ligating fragments can be attached to the benzene (B151609) ring. This allows for the creation of novel bidentate or polydentate ligands where the electronic properties are systematically tuned by the substituents on the benzonitrile core. For example, a P,N-type ligand could be synthesized, which are known to be effective in various catalytic transformations. The resulting metal complexes could find applications in cross-coupling reactions, hydrogenations, or polymerizations. matthey.com Furthermore, these tailored ligands could be anchored to a solid support (like silica (B1680970) or a polymer resin) via the benzonitrile framework, leading to the development of new heterogeneous catalysts that combine the high activity and selectivity of homogeneous systems with the ease of separation and recycling of heterogeneous ones. rsc.org

Advanced Analytical Methodologies for Detection and Quantification in Complex Research Matrices

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

The assessment of purity and the monitoring of reaction progression are critical aspects of chemical synthesis and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as powerful techniques for these purposes.

While specific HPLC methods for the routine analysis of 4-Bromo-2-(dimethylamino)benzonitrile are not extensively detailed in publicly available literature, general principles for substituted benzonitriles can be applied. A typical approach would involve reversed-phase HPLC, likely utilizing a C18 column. The mobile phase would be a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient mode to ensure optimal separation from impurities and starting materials. Detection is commonly achieved using a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.

For the analysis of related brominated aromatic compounds, GC-MS has proven to be a valuable tool. ceon.rs In the case of this compound, a GC-MS method would typically involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to ensure the elution of the compound without degradation. The mass spectrometer detector provides crucial structural information through the fragmentation pattern of the molecule upon electron ionization, allowing for unambiguous identification and the detection of trace impurities. For instance, a study on the GC-MS analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines highlighted the utility of this technique in identifying regioisomers and understanding fragmentation pathways. ojp.gov Although direct data for this compound is scarce, a hypothetical GC-MS analysis would likely show a prominent molecular ion peak and characteristic fragments resulting from the loss of the dimethylamino group or the bromine atom.

Table 1: Hypothetical HPLC and GC-MS Parameters for the Analysis of this compound

ParameterHPLCGC-MS
Column C18, 4.6 x 150 mm, 5 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water (gradient)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detector Photodiode Array (PDA)Mass Spectrometer (MS)
Injection Volume 10 µL1 µL (splitless)
Oven Temperature Program N/A100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Expected Retention Time Dependent on exact conditionsDependent on exact conditions

Electrochemical Methods for Redox Property Characterization and Sensing

Electrochemical techniques offer valuable insights into the redox properties of a molecule, which can be crucial for understanding its reactivity and potential applications in areas such as sensor development or electro-organic synthesis. Cyclic voltammetry (CV) is a primary tool for such investigations.

While specific studies on the electrochemical behavior of this compound are not readily found, research on the electrochemical reduction of halogenated aromatic compounds provides a framework for what to expect. uantwerpen.be The reduction of the C-Br bond is a key electrochemical process for this compound. The reduction potential would be influenced by the electron-donating dimethylamino group and the electron-withdrawing nitrile group on the aromatic ring. It is anticipated that the dimethylamino group would make the reduction slightly more difficult compared to unsubstituted bromobenzene, while the nitrile group would facilitate it. The electrochemical reduction would likely proceed via a stepwise mechanism involving the formation of a radical anion, followed by the cleavage of the carbon-bromine bond. uantwerpen.be

A typical cyclic voltammetry experiment would be conducted in a suitable organic solvent, such as acetonitrile, with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). A three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) would be employed. The resulting voltammogram would reveal the reduction and oxidation potentials of the compound.

Table 2: Predicted Electrochemical Data for this compound

ParameterPredicted Value
Reduction Potential (vs. Ag/AgCl) -1.8 to -2.2 V
Oxidation Potential (vs. Ag/AgCl) +0.8 to +1.2 V
Solvent/Electrolyte Acetonitrile / 0.1 M TBAP
Working Electrode Glassy Carbon

Note: These are predicted values based on the analysis of similar compounds and require experimental verification.

Hyphenated Techniques for In-situ Reaction Monitoring and Kinetic Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for real-time, in-situ monitoring of chemical reactions. This allows for a detailed understanding of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions.

For the synthesis of this compound, techniques such as HPLC-MS or GC-MS could be used in an offline manner to analyze aliquots taken from the reaction mixture at different time points. However, for true in-situ monitoring, techniques like ReactIR (Fourier-transform infrared spectroscopy) or in-situ NMR (Nuclear Magnetic Resonance) spectroscopy are more powerful. iastate.edunih.gov

In-situ FTIR spectroscopy can monitor the concentration of reactants, products, and key intermediates by tracking their characteristic infrared absorption bands in real-time. For example, the disappearance of the N-H stretch of a precursor amine and the appearance of the C-Br stretch could be monitored during the synthesis of this compound.

In-situ NMR spectroscopy provides even more detailed structural information. iastate.edu By acquiring NMR spectra at regular intervals throughout a reaction, it is possible to quantify the conversion of starting materials to products and identify any side products that may be forming. This allows for the determination of reaction kinetics and the elucidation of reaction mechanisms. While no specific in-situ monitoring studies for the synthesis of this compound have been published, the principles of these techniques are broadly applicable.

Table 3: Potential Hyphenated Techniques for In-situ Monitoring of this compound Synthesis

TechniqueInformation Gained
ReactIR (FTIR) Real-time concentration changes of functional groups (e.g., C≡N, C-Br).
In-situ NMR Detailed structural information, quantification of reactants, products, and intermediates, kinetic data.
Online HPLC-MS Separation and identification of components in the reaction mixture over time.

Future Research Directions and Unexplored Avenues in 4 Bromo 2 Dimethylamino Benzonitrile Chemistry

Rational Design and Synthesis of Novel Analogs with Tunable Electronic and Photophysical Properties

A significant future direction lies in the rational design of novel analogs of 4-bromo-2-(dimethylamino)benzonitrile to create molecules with precisely controlled electronic and photophysical properties. The parent molecule's structure is analogous to 4-(dimethylamino)benzonitrile (B74231) (DMABN), a classic example of a molecule exhibiting twisted intramolecular charge transfer (TICT), which leads to dual fluorescence. Future research can systematically modify the structure to fine-tune this behavior for applications in sensors, probes, and organic light-emitting diodes (OLEDs).

Key research avenues include:

Modulation of the Donor Group: Replacing the dimethylamino group with other dialkylamino groups (e.g., diethylamino, dipropylamino) or cyclic amines (e.g., piperidinyl, morpholinyl) can alter the steric hindrance and the electron-donating strength. This would directly impact the energy barrier to forming the TICT state and, consequently, the fluorescence quantum yield and emission wavelength.

Variation of the Halogen: Substituting the bromine atom with other halogens (fluorine, chlorine, or iodine) would modulate the electronic properties through inductive and resonance effects, as well as introduce the "heavy-atom effect" with iodine, which could promote intersystem crossing and favor phosphorescence over fluorescence.

Substitution at other Ring Positions: Introducing additional substituents on the benzene (B151609) ring would provide another layer of control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its absorption and emission spectra.

These systematic modifications would generate a library of compounds whose photophysical properties could be correlated with their structural features, leading to quantitative structure-property relationships (QSPR) for designing materials with on-demand optical characteristics.

Table 1: Proposed Analogs and Their Potential Photophysical Tuning
Modification from Parent Compound Proposed Analog Structure Anticipated Effect on Properties Potential Application
Varying the Amino Donor4-Bromo-2-(diethylamino)benzonitrileIncreased steric hindrance may alter the TICT state formation, potentially shifting emission wavelengths.Fluorescent Probes
Varying the Halogen4-Chloro-2-(dimethylamino)benzonitrileHigher electronegativity of chlorine may slightly alter the charge distribution and emission color.OLED Emitters
Heavy-Atom Substitution4-Iodo-2-(dimethylamino)benzonitrileThe heavy-atom effect could enhance phosphorescence, creating materials for room-temperature phosphorescence.Afterglow Materials
Additional Ring Substitution4-Bromo-5-methoxy-2-(dimethylamino)benzonitrileAn additional donor group would raise the HOMO energy, likely causing a red-shift in absorption and emission.Near-Infrared Dyes

Investigation of Solid-State Properties and Supramolecular Assembly for Advanced Materials

While solution-phase properties are important, a major unexplored area is the solid-state chemistry of this compound and its analogs. The functional groups present—a bromine atom, a cyano group, and an aromatic system—are all capable of participating in specific non-covalent interactions that can guide the assembly of molecules in the solid state.

Future research should focus on:

Halogen Bonding: The bromine atom is a potent halogen bond donor, capable of forming directional interactions with Lewis basic sites like the nitrogen of the cyano group on an adjacent molecule. Investigating how these interactions dictate crystal packing can lead to the design of crystals with specific alignments for applications in nonlinear optics or organic semiconductors.

π-π Stacking and Dipole Interactions: The electron-rich aromatic ring and the strong dipole of the cyano group can promote π-π stacking and dipole-dipole interactions, further controlling the supramolecular architecture.

Co-crystallization: Exploring the co-crystallization of this compound with other molecules (co-formers) could create novel multi-component materials. Choosing co-formers with complementary functionalities could lead to materials with emergent properties, such as enhanced charge transport or tunable solid-state fluorescence.

By understanding and controlling these intermolecular forces, it will be possible to engineer crystalline materials with desired electronic and optical properties for use in advanced devices.

Table 2: Supramolecular Interactions and Potential Material Applications
Interacting Group(s) Type of Interaction Potential Supramolecular Motif Potential Application
C-Br and N≡CHalogen BondingHead-to-tail linear chains or sheetsOrganic Field-Effect Transistors (OFETs)
Benzene Ringπ-π StackingOffset or face-to-face stacksCharge Transport Layers
C≡N DipoleDipole-Dipole AlignmentAntiparallel dimer arrangementsPiezoelectric Materials
Entire Molecule + Co-formerHost-Guest AssemblyCo-crystals with layered structuresSolid-State Lighting

Development of Chemo- and Regioselective Transformations

As a functionalized building block, this compound possesses multiple reactive sites. A key area for future research is the development of highly selective chemical transformations that can modify one site while leaving the others intact. The C-Br bond, the cyano group, and the aromatic ring itself are all targets for functionalization.

Unexplored avenues include:

Advanced Cross-Coupling Reactions: While the bromine atom is an obvious handle for palladium-catalyzed cross-coupling reactions like Suzuki and Stille, future work should explore a broader palette of modern transformations. Sonogashira coupling to introduce alkynes, Buchwald-Hartwig amination to add new nitrogen-based groups, and cyanation to replace bromine with another nitrile are all high-potential reactions for creating complex derivatives.

Selective Modification of the Cyano Group: Research into the selective transformation of the nitrile is needed. Its reduction to an aminomethyl group or its conversion into a tetrazole ring via [2+3] cycloaddition with azides would yield new families of compounds with drastically different properties and potential biological activities.

Directed C-H Functionalization: The strong directing effect of the dimethylamino group could be harnessed for regioselective C-H activation and functionalization at the C3 or C5 positions of the benzene ring, providing a direct route to tri- and tetra-substituted analogs without traditional multi-step synthesis.

Mastering the selective chemistry of this scaffold will unlock its potential as a versatile intermediate for synthesizing complex molecules for pharmaceuticals, agrochemicals, and materials science.

Table 3: Selective Transformations and Potential Products
Target Site Reaction Type Example Reagents Resulting Structure/Functionality
C-Br BondSonogashira CouplingTerminal Alkyne, Pd/Cu catalystArylalkyne
C-Br BondBuchwald-Hartwig AminationAniline (B41778), Pd catalystDi-aryl amine
Cyano GroupReductionLithium Aluminum Hydride (LiAlH₄)Benzylamine (B48309) derivative
Cyano GroupCycloadditionSodium Azide (NaN₃)Phenyltetrazole derivative
C-H Bond (Ring)C-H BorylationBis(pinacolato)diboron, Ir catalystBorylated benzonitrile (B105546)

Innovations in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly critical in chemical synthesis. Future research must address the environmental impact of producing this compound and its derivatives. Traditional synthetic routes often rely on hazardous solvents like dichloromethane (B109758) or dimethylformamide and may require harsh conditions.

Key areas for innovation include:

Use of Greener Solvents: Investigating the replacement of conventional volatile organic compounds (VOCs) with more benign alternatives is crucial. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even bio-based solvents could significantly reduce the environmental footprint of the synthesis. acs.org

Energy-Efficient Synthesis: The application of alternative energy sources, such as microwave irradiation or ultrasound, can dramatically reduce reaction times and energy consumption compared to conventional heating. Flow chemistry setups could also enable better process control, higher yields, and safer handling of reagents.

Catalytic Approaches: Developing highly efficient catalytic systems for the key synthetic steps (e.g., bromination and methylation) can minimize waste by reducing the need for stoichiometric reagents and improving atom economy. Biocatalysis, using enzymes to perform selective transformations, represents a frontier approach for ultimate sustainability. acs.org

By focusing on these areas, the synthesis of this valuable compound can be made more efficient, safer, and environmentally sustainable, aligning its production with modern chemical manufacturing standards.

Table 4: Comparison of Synthetic Approaches
Parameter Conventional Approach Proposed Green Approach Benefit
Solvent Dichloromethane (DCM), Dimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF), WaterReduced toxicity and environmental impact
Energy Source Conventional reflux (heating mantle)Focused microwave irradiation or continuous flow reactorLower energy consumption, shorter reaction times
Reagents Stoichiometric brominating agentsCatalytic bromination, recyclable catalystsHigher atom economy, less waste
Process Metric Higher E-Factor (more waste per kg of product)Lower E-FactorImproved overall sustainability

Q & A

Q. Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for dimethylamino protons, ¹³C NMR for nitrile carbon).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₉H₁₀BrN₂).
  • HPLC-PDA : Assess purity (>95% threshold for research-grade material) .

Intermediate: How does the bromine substituent in this compound influence its electronic properties compared to non-brominated analogs?

Methodological Answer:
The bromine atom acts as an electron-withdrawing group (EWG), altering the compound’s electronic structure:

  • Reduced Electron Density : Bromine withdraws electrons via inductive effects, stabilizing the nitrile group and modulating the dimethylamino group’s lone pair availability.
  • Impact on Charge Transfer : Compared to 4-(dimethylamino)benzonitrile (DMABN), the bromine substituent may suppress twisted intramolecular charge transfer (TICT) due to steric hindrance or altered dipole interactions. Investigate via UV-Vis spectroscopy in polar/nonpolar solvents and compare fluorescence spectra with DMABN .

Advanced: What computational methodologies are suitable for modeling the excited-state charge transfer processes in this compound, and how do solvent interactions affect these dynamics?

Methodological Answer:

  • Multiconfigurational Methods : Use CASSCF/CASPT2 to model ground and excited states, accounting for bromine’s spin-orbit coupling effects.
  • Solvent Modeling : Apply Polarizable Continuum Model (PCM) or explicit solvent molecular dynamics (MD) to simulate solvent polarity effects on charge transfer. For example, polar solvents stabilize charge-separated states, while nonpolar solvents favor localized excited states .
  • Key Parameters : Calculate torsional potentials for the dimethylamino group and compare with DMABN’s TICT behavior. Use TD-DFT with CAM-B3LYP for solvent-dependent emission spectra .

Advanced: How can researchers resolve discrepancies in reported reaction yields or mechanistic pathways for brominated benzonitrile derivatives?

Methodological Answer:

  • Controlled Replication : Standardize reaction conditions (e.g., catalyst loading, temperature, solvent purity) and monitor intermediates via in-situ FTIR or GC-MS.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in nitrile) to track reaction pathways. For example, competing SN1/SN2 mechanisms in bromine substitution can be distinguished using kinetic isotope effects .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify yield-limiting factors (e.g., solvent polarity, base strength) .

Basic: What are the key safety considerations and handling protocols for this compound during experimental procedures?

Methodological Answer:

  • Toxicity : Brominated nitriles may release HCN under extreme conditions. Use cyanide detectors in fume hoods.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Spill Management : Neutralize with 10% NaHCO₃ solution and adsorb with vermiculite.
  • Storage : In amber vials under inert gas (N₂/Ar) at 4°C to prevent photodegradation .

Intermediate: What spectroscopic techniques (e.g., NMR, FTIR, MS) are most effective in characterizing substituent effects in brominated benzonitrile derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Identify coupling patterns (e.g., para-bromine’s deshielding effect on aromatic protons).
  • FTIR : Confirm nitrile stretch (~2220 cm⁻¹) and dimethylamino N-H stretches (if protonated).
  • X-ray Crystallography : Resolve steric effects between bromine and dimethylamino groups.
  • Isotopic Labeling : Use ¹⁵N NMR to probe nitrile electronic environment .

Advanced: How do steric and electronic effects of the dimethylamino and bromo groups in this compound influence its potential as a ligand in coordination chemistry?

Methodological Answer:

  • Electronic Effects : The nitrile and dimethylamino groups act as Lewis bases, forming complexes with transition metals (e.g., Pd, Cu). Bromine’s EWG nature enhances metal-ligand bond polarization.
  • Steric Effects : The bulky dimethylamino group may hinder coordination geometry. Compare coordination modes (monodentate vs. bidentate) using XAS or single-crystal XRD.
  • Applications : Explore catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a photosensitizer in dye-sensitized solar cells (DSSCs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.